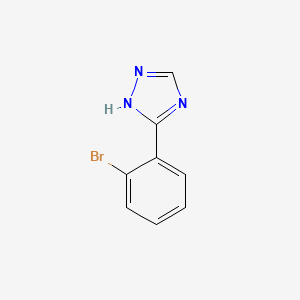

3-(2-Bromophenyl)-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWFPACWJIHFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682057 | |

| Record name | 5-(2-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118863-61-9 | |

| Record name | 5-(2-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Significance of 1,2,4 Triazole Scaffolds in Modern Organic Chemistry

The 1,2,4-triazole (B32235), a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms, is a fundamental building block in contemporary organic synthesis. imist.ma Its unique structural and electronic properties have garnered considerable attention in diverse fields such as medicinal chemistry, agrochemicals, and materials science. japer.inisres.org The triazole ring is metabolically stable and can act as a pharmacophore, engaging in hydrogen bonding with biological receptors as both an acceptor and a donor. nih.gov This polarity can also enhance the solubility of a molecule, thereby improving its pharmacological profile. nih.gov

The versatility of the 1,2,4-triazole nucleus allows for a wide array of chemical modifications, leading to a vast library of derivatives with diverse biological activities. nih.gov These activities include antifungal, antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties. japer.inbohrium.com A number of commercially successful drugs, such as the antifungal agents Fluconazole and Itraconazole, and the antiviral Ribavirin, feature the 1,2,4-triazole core, underscoring its therapeutic importance. japer.in

The synthesis of 1,2,4-triazole derivatives can be achieved through various established methods, including the Pellizzari and Einhorn-Brunner reactions, which involve the cyclization of appropriate precursors. bohrium.com The accessibility of starting materials and the relative simplicity of these synthetic routes contribute to the widespread exploration of this heterocyclic system. nih.gov

Overview of Aryl Substituted Triazole Derivatives in Academic Research

The introduction of an aryl substituent onto the triazole ring significantly expands the chemical space and potential applications of these compounds. Aryl-substituted triazoles are a major focus of academic research due to their interesting photophysical properties and broad spectrum of biological activities. jcchems.com The nature and position of substituents on the aryl ring can fine-tune the electronic and steric properties of the entire molecule, influencing its interaction with biological targets. jcchems.com

Research has demonstrated that the presence of different functional groups on the aryl moiety can lead to a range of biological effects. For instance, some studies have shown that halogen-substituted aryl triazoles can exhibit enhanced antimicrobial activity. bohrium.com The synthesis of aryl-substituted triazoles often involves coupling reactions, such as the Suzuki-Miyaura cross-coupling, which allows for the introduction of various aryl groups. nih.govtandfonline.com

These derivatives are not only explored for their medicinal potential but also for their applications in materials science. The electronic properties of aryl-substituted triazoles make them candidates for use as fluorophores and in the development of nonlinear optical materials. jcchems.comnih.gov

Scope and Research Objectives for 3 2 Bromophenyl 4h 1,2,4 Triazole Within Chemical Sciences

Classical Synthetic Pathways for 1,2,4-Triazole Core Formation

The formation of the 1,2,4-triazole ring system is a cornerstone of heterocyclic chemistry, with several established methods.

A prevalent and classical method for synthesizing the 1,2,4-triazole core involves the cyclization of thiosemicarbazide (B42300) derivatives. benthamdirect.comresearchgate.net This approach is valued for its versatility and the ready availability of the starting materials. benthamdirect.comresearchgate.net The reaction of thiosemicarbazides with compounds containing carbonyl (C=O) or imine (C=N) groups provides an effective route to biologically active triazoles. benthamdirect.comresearchgate.net

In a typical procedure, 2-(2-bromobenzoyl)-N-substituted-hydrazinecarbothioamides can be refluxed with potassium hydroxide (B78521) in an aqueous medium. Neutralization with acetic acid then yields the corresponding 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones. knutkt.edu.uazsmu.edu.ua These thiones serve as versatile intermediates for further derivatization.

The cyclization of thiosemicarbazides in the presence of a base like sodium hydroxide is a common strategy to produce 1,2,4-triazole thiones. nih.gov The internal nitrogen atom of the hydrazine (B178648) moiety in thiosemicarbazide acts as a nucleophile, attacking the carbonyl or imine carbon, which is followed by cyclization to form the triazole ring. benthamdirect.com

Table 1: Examples of Classical Synthesis from Thiosemicarbazide Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides | 1. KOH, water, reflux2. Acetic acid | 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones | knutkt.edu.uazsmu.edu.ua |

| Thiosemicarbazide | Compounds with C=O or C=N groups | 1,2,4-Triazoles | benthamdirect.comresearchgate.net |

| 1-[2-(ethylsulfanylphenyl)carbonyl]-4-substitutedthiosemicarbazides | Aqueous NaOH (4N), reflux | 5-[2-(ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | nih.gov |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of 1,2,4-triazoles.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. jocpr.comrsc.org

For example, the synthesis of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles has been achieved by heating 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with a haloalkane in the presence of hydrochloric acid in an alcoholic medium using a microwave synthesis system. zsmu.edu.ua This method involved heating the reaction mixture for 45 minutes at 150°C. zsmu.edu.ua Another study on the microwave synthesis of 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole found that a reaction time of 30 minutes was the most energy-efficient. zsmu.edu.ua

Table 2: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Starting Material | Reaction Conditions | Product | Reference |

| 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and haloalkane | Methanol or 1-propyl alcohol, HCl, 150°C, 45 min | 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | zsmu.edu.ua |

| 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and (3-Bromopropyl)benzene | i-propanol, NaOH, 165°C, 30 min | 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | zsmu.edu.ua |

The development of catalyst-free and environmentally friendly synthetic methods is a major goal in modern chemistry. For the synthesis of 1,2,4-triazoles, several such protocols have been reported.

One notable example is the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation in the absence of a catalyst. organic-chemistry.org This method is simple, efficient, and demonstrates excellent functional-group tolerance. organic-chemistry.org Additionally, solvent-free methods, such as the "flash" synthesis of 1,2,3-triazoles using a supported copper(I) catalyst and neat azides and alkynes, highlight the trend towards greener synthetic processes. nih.gov While this example pertains to 1,2,3-triazoles, the underlying principles of solvent-free synthesis are applicable to the broader field of triazole chemistry.

A catalyst-free and regioselective method has also been developed to access N2-aryl-1,2,3-triazoles, a class of compounds that can be challenging to synthesize selectively. researchgate.net This scalable protocol is effective for a wide range of substrates. researchgate.net

Derivatization and Functionalization Strategies of the Core Structure

Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds with potentially enhanced biological activities. knutkt.edu.ua

A common strategy involves the alkylation or arylation of the triazole ring. For instance, 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones can be reacted with 2-chloroacetic acid to produce 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acids. knutkt.edu.ua These acids can then be converted to their corresponding salts by reacting with various organic amines or inorganic salts. knutkt.edu.ua

Another derivatization approach is the S-alkylation of triazole-thiones. 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been synthesized by the alkylation of 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes. zsmu.edu.uaresearchgate.net This reaction can be carried out conventionally by boiling in a solvent like 2-propanol with potassium hydroxide, or under microwave irradiation. zsmu.edu.ua

Furthermore, the bromine atom on the phenyl ring of this compound offers a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups at that position, significantly expanding the structural diversity of the synthesized compounds.

Regioselective Functionalization of Triazole Nitrogen Atoms

The 4H-1,2,4-triazole ring possesses two distinct nitrogen atoms (N1 and N4) available for functionalization. The selective introduction of substituents at these positions is a critical aspect of modifying the molecule's properties. Research has demonstrated effective methods for achieving regioselective alkylation and arylation, primarily at the N4 position.

One common strategy involves the cyclization of N,N'-diacylhydrazines with primary amines. For instance, the reaction of N,N′-bis(4-bromobenzoyl)hydrazine with excess butylamine (B146782) in the presence of phosphorus pentachloride leads to the formation of the N4-butylated product, 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole. nih.gov This method provides a direct route to N4-alkylated triazoles.

Another established method begins with the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones. These intermediates are prepared by refluxing 2-(2-bromobenzoyl)-N-substituted-hydrazinecarbothioamides with potassium hydroxide. knutkt.edu.uazsmu.edu.ua The substituent on the N4 position is introduced via the choice of the starting N-substituted hydrazinecarbothioamide.

The 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole form. nih.gov However, functionalization often proceeds selectively. For example, N-butylation of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole using potassium carbonate in DMF at elevated temperatures yields the corresponding 1-butyl-substituted derivative, demonstrating that substitution at the N1 position is also achievable under specific conditions. rroij.com

Table 1: Regioselective N-Functionalization of Triazole Derivatives

| Starting Material | Reagents and Conditions | Product | Position of Functionalization | Reference |

|---|---|---|---|---|

| 3-(4-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole | Butylating agent, K₂CO₃, DMF, 100°C | 3-(4-Bromophenyl)-1-butyl-5-(trifluoromethyl)-1H-1,2,4-triazole | N1 | rroij.com |

| N,N′-bis(4-bromobenzoyl)hydrazine | PCl₅, Butylamine | 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | N4 | nih.gov |

| 2-(2-Bromobenzoyl)-N-substituted-hydrazinecarbothioamides | KOH, Water, Reflux | 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione | N4 | knutkt.edu.uazsmu.edu.ua |

Substituent Introduction on the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions. The Suzuki-Miyaura reaction is the most prominently reported method for this transformation, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.

In a typical procedure, a bromo-substituted triazole derivative is reacted with a suitable boronic acid in the presence of a palladium catalyst, a base, and an appropriate solvent system. For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles can be coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst, potassium carbonate as the base, and a toluene/water/ethanol solvent system. nih.govnih.gov This approach has been successfully used to introduce moieties such as 4-(N,N-diphenylamino)phenyl groups. nih.gov

The reaction conditions can be modified to improve efficiency and yield. The use of phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction. nih.gov Furthermore, alternative energy sources such as microwave irradiation or ultrasonication have been shown to significantly accelerate the Suzuki coupling process. nih.gov These methods allow for the synthesis of highly conjugated systems with potential applications in materials science due to their luminescent properties. nih.govnih.gov

Table 2: Suzuki-Miyaura Cross-Coupling on Bromophenyl Triazoles

| Bromophenyl Triazole Substrate | Boronic Acid | Catalyst and Conditions | Product | Reference |

|---|---|---|---|---|

| 3-([1,1'-Biphenyl]-4-yl)-1-butyl-5-(trifluoromethyl)-1H-1,2,4-triazole | Aryl boronic acids | Pd catalyst, K₂CO₃, TBAB, DMF:water, 120°C | 3-([1,1'-Biphenyl]-4-yl)-1-butyl-5-(trifluoromethyl)-1H-1,2,4-triazole derivatives | rroij.com |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-(N,N-Diphenylamino)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, NBu₄Br, Toluene/H₂O/EtOH, Reflux | 4-Alkyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | nih.gov |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Various boronic acids | Pd(PPh₃)₄, Choline hydroxide, Toluene, Microwave/Ultrasound | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles | nih.gov |

S-Alkylation of Thiolated Triazole Derivatives

The introduction of a thiol or thione group at the C3 or C5 position of the triazole ring opens up another avenue for functionalization through S-alkylation. The parent compounds, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, exist in a tautomeric equilibrium between the thiol and thione forms. mdpi.com Alkylation in a basic medium typically occurs regioselectively on the sulfur atom. mdpi.comresearchgate.net

The synthesis of the starting thiol often involves the base-catalyzed cyclization of an N-acylthiosemicarbazide. knutkt.edu.uazsmu.edu.uamdpi.com For instance, 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones are synthesized from 2-(2-bromobenzoyl)-N-substituted-hydrazinecarbothioamides. knutkt.edu.uazsmu.edu.ua

Subsequent S-alkylation is readily achieved by reacting the triazole-thiol with an alkyl halide in the presence of a base. A variety of alkylating agents and reaction conditions have been reported. For example, 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acids are obtained by refluxing the corresponding thione with 2-chloroacetic acid in a solution of sodium hydroxide and 2-propanol. knutkt.edu.uazsmu.edu.ua Similarly, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles can be prepared by reacting the thiol with haloalkanes in the presence of potassium hydroxide in 2-propanol, or under microwave conditions with an acid catalyst. zsmu.edu.uaresearchgate.net The use of cesium carbonate as a base in DMF has also been reported for the S-alkylation of a similar triazole-thiol with 2-bromo-1-phenylethanone. mdpi.com

Table 3: S-Alkylation of Thiolated Triazole Derivatives

| Thiolated Triazole | Alkylating Agent | Base and Conditions | Product | Reference |

|---|---|---|---|---|

| 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione | 2-Chloroacetic acid | NaOH, 2-Propanol, Reflux | 2-((5-(2-Bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid | knutkt.edu.uazsmu.edu.ua |

| 5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Haloalkanes | KOH, 2-Propanol | 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole | zsmu.edu.uaresearchgate.net |

| 5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Haloalkanes | HCl, Alcohol, Microwave (150°C) | 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole | zsmu.edu.uaresearchgate.net |

| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | Cs₂CO₃, DMF | 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | mdpi.com |

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are instrumental in confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole, the methyl protons appear as a singlet at 1.07 ppm, while the aromatic protons resonate in the region of 7.52-7.65 ppm. For other 1,2,4-triazole derivatives, the triazole ring proton (C-H) typically appears as a singlet. mdpi.com The specific chemical shifts for this compound would show a characteristic pattern for the 2-bromophenyl group and a signal for the N-H proton of the triazole ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar structure, 3,5-bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole, the triazole carbons appear at approximately 154.5 ppm, while the aromatic carbons are observed between 124.9 and 132.3 ppm. mdpi.com The spectrum of this compound is expected to show distinct signals for the two triazole carbons and the six carbons of the bromophenyl ring.

2D NMR: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to establish long-range correlations between protons and carbons, confirming the connectivity of the bromophenyl substituent to the triazole ring. mdpi.com For instance, correlations would be observed between the protons of the phenyl ring and the carbon atom of the triazole ring to which it is attached. mdpi.com

Table 1: Representative NMR Data for Related 1,2,4-Triazole Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole mdpi.com | 1.07 (t, 3H, CH₃), 4.08 (q, 2H, CH₂), 7.52 (d, 4H, ArH), 7.65 (d, 4H, ArH) | 15.8, 40.0, 124.9, 126.4, 130.4, 132.3, 154.5 |

| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol mdpi.com | 14.18 (s, 1H, NH), 7.70 (dt, 2H), 7.43 (tt, 1H), 7.39–7.32 (m, 6H) | 168.9, 150.9, 139.7, 132.3, 130.8, 130.3, 128.5, 128.3, 125.5, 122.5 |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a 1,2,4-triazole derivative typically shows characteristic absorption bands. researchgate.net For this compound, key vibrational bands are expected for the N-H stretch of the triazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the triazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretch (typically below 800 cm⁻¹). researchgate.netnih.gov

Table 2: Typical IR Absorption Frequencies for 1,2,4-Triazole Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (Triazole) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N, C=C | Stretching | 1400 - 1600 |

| C-Br | Stretching | < 800 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

EI-MS/ESI-MS: Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, along with fragment ions corresponding to the loss of bromine or parts of the triazole ring. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). rsc.org

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, allowing for the determination of the elemental formula. nih.gov For C₈H₆BrN₃, the calculated exact mass would be confirmed by HRMS analysis. mdpi.comnih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture and subsequently obtain its mass spectrum, confirming its identity and purity. knutkt.edu.uazsmu.edu.ua

Table 3: Mass Spectrometry Data for a Related Brominated Triazole

| Compound | Ionization Method | [M+H]⁺ (m/z) Calculated | [M+H]⁺ (m/z) Found |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole mdpi.com | HRMS | 419.9705 | 419.9701 |

Elemental Composition Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. For this compound (C₈H₆BrN₃), the theoretical elemental composition can be calculated and compared with experimental values obtained from a CHNS analyzer to confirm the empirical formula. knutkt.edu.uazsmu.edu.ua This technique is crucial for verifying the purity and identity of a newly synthesized compound. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₈H₆BrN₃)

| Element | Percentage (%) |

| Carbon (C) | 42.88 |

| Hydrogen (H) | 2.70 |

| Bromine (Br) | 35.66 |

| Nitrogen (N) | 18.76 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined. This provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov The crystal structure of a related compound, 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b] zsmu.edu.uazsmu.edu.uarsc.orgthiadiazine, revealed a dihedral angle of 29.1 (5)° between the 1,2,4-triazole and bromobenzene (B47551) rings. researchgate.net Such analysis would provide an unambiguous confirmation of the molecular geometry of this compound.

Table 5: Crystal Data for a Related Bromophenyl Triazole Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione nih.gov | Monoclinic | P2₁/c | 6.7262(13) | 17.109(3) | 13.101(3) | 95.89(3) | 1499.7(5) |

Following a comprehensive search for scientific literature, detailed theoretical and computational studies specifically focused on the chemical compound this compound are not available in the public domain.

However, no specific published data could be located for this compound concerning:

Optimized geometries and electronic structure analysis.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Molecular Electrostatic Potential (MEP) maps.

Reactivity descriptors such as Fukui functions or dipole moment.

Investigations into its specific tautomeric forms or protonation sites.

Conformational analysis via Molecular Dynamics (MD) simulations.

Consequently, without source data pertaining directly to this compound, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and strict focus on the specified compound.

Lack of Specific Research Data

General methodologies for such studies typically involve the use of Density Functional Theory (DFT) and other quantum chemical methods to calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These theoretical predictions are then compared with experimental data to validate the computational models and provide a deeper understanding of the molecular structure and electronic properties.

Although research on related 1,2,4-triazole derivatives exists, the specific substitution of a 2-bromophenyl group at the 3-position of the 4H-1,2,4-triazole ring would lead to unique spectroscopic characteristics. Without dedicated research on this particular compound, any attempt to extrapolate data from other derivatives would be scientifically inaccurate and speculative.

Therefore, the requested section "5.4. Prediction and Validation of Spectroscopic Properties through Theoretical Models" for "this compound," complete with detailed research findings and data tables, cannot be generated at this time due to the absence of specific scholarly publications on this topic.

Coordination Chemistry and Applications in Materials Science

Ligand Design and Coordination Modes with Transition Metal Ions

The 1,2,4-triazole (B32235) scaffold is a fundamental building block in the design of ligands for creating polynuclear complexes and coordination polymers. mdpi.commdpi.com The key to its utility lies in the arrangement of its three nitrogen atoms, which can act as Lewis bases to bind with metal centers. For 3-(2-Bromophenyl)-4H-1,2,4-triazole, the two adjacent nitrogen atoms at the N1 and N2 positions are particularly important, as they allow the triazole ring to act as a bridging ligand between two metal centers. This N1,N2-bridging mode is a hallmark of 1,2,4-triazole chemistry and is responsible for the formation of a vast array of extended structures. mdpi.comacs.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-based ligands, including presumably this compound, typically involves the direct reaction of the ligand with a suitable transition metal salt in a solvent. Common metal precursors include chlorides, nitrates, and perchlorates of ions such as copper(II), zinc(II), cadmium(II), iron(II), and cobalt(II). The reaction is often carried out under mild conditions, though solvothermal methods may be employed to promote the crystallization of stable coordination polymers or metal-organic frameworks (MOFs). globethesis.com

Table 1: Representative Coordination Geometries in 1,2,4-Triazole Metal Complexes

| Metal Ion | Ligand Type | Coordination Geometry | Example System |

| Fe(II) | 4-R-1,2,4-triazole | Octahedral (FeN₆) | Spin crossover polymers mdpi.com |

| Cd(II) | 3,5-dialkyl-1,2,4-triazole | Octahedral | 1D, 2D, and 3D polymers acs.org |

| Cu(II) | 4-amino-5-pyridyl-1,2,4-triazole-3-thiol | Square Planar | Mononuclear complex nih.gov |

| Zn(II) | 4-amino-5-phenyl-1,2,4-triazole-3-thiol | Tetrahedral | Thiolate-bridged complex |

| Mn(II) | Sulfonate-functionalized triazole | Octahedral (MnN₃O₃) | Trinuclear linear complex mdpi.com |

Binding Affinity and Stability of Triazole-Metal Complexes

The stability of metal complexes formed with this compound is governed by several factors. The nitrogen donor atoms of the triazole ring are considered hard to borderline Lewis bases, leading to the formation of stable complexes with a wide range of transition metal ions. The formation of polynuclear structures bridged by the triazole ligand often imparts significant thermodynamic stability to the resulting assembly.

When triazole derivatives are functionalized to act as polydentate ligands (i.e., binding to a single metal ion through multiple donor atoms), they can form chelate complexes. These are typically more stable than complexes formed from monodentate ligands due to the chelate effect. nih.gov For instance, ligands incorporating both the triazole ring and other donor groups like thiol or amino functionalities can form stable five- or six-membered chelate rings with a metal ion. nih.gov While this compound itself is not a chelating ligand in its simple form, its robust bridging capability contributes to the high stability of the resulting coordination polymers. The metal complexes are often air-stable solids, insoluble in common organic solvents but may be soluble in highly coordinating solvents like DMF or DMSO. researchgate.net

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The rational design and synthesis of coordination polymers and MOFs are of great interest in materials science due to their potential applications in areas like gas storage, catalysis, and sensing. globethesis.com Ligands like this compound are ideal building blocks, or "tectons," for constructing these supramolecular assemblies. The ability of the triazole ring to bridge metal centers in a well-defined manner allows for the predictable generation of extended networks with diverse topologies. mdpi.com

Construction of Coordination Polymers and Extended Structures

The dimensionality of the structures formed—ranging from discrete polynuclear clusters to 1D chains, 2D layers, and 3D frameworks—is highly dependent on the coordination preferences of the metal ion, the stoichiometry of the reaction, and the nature of the triazole ligand and any co-ligands or anions present. acs.orgnih.gov

For example, the reaction of simple 1,2,4-triazole derivatives with cadmium(II) salts has been shown to produce a remarkable variety of structures, from zero-dimensional dinuclear complexes to 1D chains, 2D layers, and even the first example of a 3D framework connected solely by N1,N2-triazole bridges. acs.orgnih.gov The choice of substituents on the triazole ring and the counter-anions (e.g., Cl⁻, Br⁻, SCN⁻) play a critical role in directing the final dimensionality of the coordination polymer. acs.orgnih.gov It is anticipated that this compound would similarly be capable of forming such a diverse range of architectures.

Table 2: Influence of Ligand and Anion on the Dimensionality of Cadmium-Triazole Coordination Polymers

| Triazole Ligand | Anion | Resulting Structure | Dimensionality |

| 3,5-diethyl-4-amino-1,2,4-triazole | Br⁻ | Dinuclear complex | 0D acs.orgnih.gov |

| 3,5-diethyl-4-amino-1,2,4-triazole | Cl⁻ | Trinuclear-based polymer | 1D acs.orgnih.gov |

| 3,5-dimethyl-4-amino-1,2,4-triazole | SCN⁻ | Trinuclear-based layers | 2D acs.orgnih.gov |

| 3,5-dimethyl-1,2,4-triazole | SCN⁻ | Cross-linked framework | 3D acs.orgnih.gov |

Role of Triazole as a Bridging Ligand in Advanced Architectures

The capacity of the 1,2,4-triazole ring to form N1-N2 bridges between metal centers is fundamental to its role in creating advanced materials. mdpi.com This bridging mode provides a short, conjugated pathway that can facilitate effective magnetic superexchange between paramagnetic metal ions. mdpi.com This has led to the development of a large family of polynuclear complexes and coordination polymers with interesting magnetic properties.

A common structural motif involves two or three triazole ligands bridging a pair of metal centers, leading to dinuclear, trinuclear, or chain structures. mdpi.com In one notable example, linear trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) were formed, featuring a central metal ion in an MN₆ environment connected to two terminal metal ions through triple N1-N2-triazole bridges. mdpi.com The 2-bromophenyl substituent on the this compound ligand would likely influence the packing and inter-chain interactions in such architectures, potentially through weak hydrogen bonds or halogen bonding, thereby tuning the bulk properties of the material.

Development of Functional Materials (Excluding Pharmacological Applications)

The coordination complexes derived from this compound and related ligands are not merely of structural interest; they form the basis for new functional materials. The specific properties are determined by the choice of both the metal ion and the organic ligand.

Magnetic Materials: As noted, the N1-N2 bridge of the triazole ring is an efficient pathway for magnetic coupling. This has been exploited to create materials exhibiting spin-crossover (SCO) behavior, particularly with Fe(II) ions. mdpi.com SCO materials can switch between two different electronic spin states in response to external stimuli like temperature or pressure, making them candidates for molecular switches and data storage devices. Other triazole-based complexes show dominant antiferromagnetic interactions. mdpi.com

Luminescent Materials: Derivatives of 4H-1,2,4-triazole have been investigated for their applications in optoelectronics. nih.gov By incorporating aromatic groups and creating extended π-conjugated systems, highly luminescent compounds suitable for use in organic light-emitting diodes (OLEDs) have been synthesized. The 2-bromophenyl group on the target ligand could be a starting point for further functionalization, for example, via Suzuki cross-coupling reactions, to develop new luminophores. nih.govmdpi.com

Corrosion Inhibition: 1,2,4-triazole derivatives are known to be effective corrosion inhibitors for metals, a property attributed to their ability to coordinate to the metal surface and form a protective film. nih.gov

The versatility of the 1,2,4-triazole core, combined with the tunability offered by substituents like the 2-bromophenyl group, ensures that its derivatives will continue to be a fertile ground for the discovery of new functional materials with tailored properties.

Potential in Organic Electronic Devices and Optoelectronic Materials

The exploration of 1,2,4-triazole derivatives in the field of organic electronics and optoelectronics has revealed their considerable promise, particularly as highly luminescent materials. While direct research on this compound is nascent, studies on analogous compounds, such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, provide compelling evidence of their potential. These related compounds have been identified as valuable precursors in the synthesis of new luminophores. nih.govbham.ac.uk

The general applicability of 4H-1,2,4-triazole derivatives in optoelectronics stems from their inherent emission properties. nih.gov The nitrogen-rich triazole core, coupled with π-conjugated systems, facilitates efficient intramolecular electron transport, a crucial characteristic for materials used in devices like organic light-emitting diodes (OLEDs).

A key synthetic strategy for enhancing the luminescent properties of these materials is the Suzuki cross-coupling reaction. This reaction allows for the extension of the π-conjugated system by coupling the bromophenyl-substituted triazole core with various aryl boronic acids. nih.govorganic-chemistry.org This methodology has been successfully employed to synthesize a range of luminophores with high quantum yields. nih.govbham.ac.uk The general reaction scheme involves the palladium-catalyzed coupling of the bromophenyl-triazole with a suitable boronic acid, as depicted in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| (Bromophenyl)-4H-1,2,4-triazole derivative | Aryl boronic acid | Palladium complex (e.g., Pd(PPh₃)₄) | Base, Solvent, Heat | Aryl-substituted (phenyl)-4H-1,2,4-triazole derivative |

The photophysical properties of the resulting compounds are a direct consequence of their molecular structure. The extended π-conjugation leads to materials that can absorb and emit light efficiently, making them suitable for use as emitters in OLEDs or as components in other optoelectronic devices. The research on related bromophenyl-triazole derivatives has demonstrated the successful synthesis of compounds with significant luminescent properties, underscoring the potential of this compound as a building block for advanced optoelectronic materials. nih.govbham.ac.ukorganic-chemistry.org

Integration into Catalytic Systems (Non-Biological Contexts)

The utility of 1,2,4-triazole derivatives extends into the domain of catalysis, where they can function as ligands for the preparation of catalytically active metal complexes. The nitrogen atoms of the triazole ring provide excellent coordination sites for transition metals, leading to the formation of stable and versatile catalysts.

While specific studies on the catalytic applications of this compound are not extensively documented, the broader family of triazole-based ligands has been successfully employed in various catalytic reactions. For instance, palladium complexes of phosphino-triazole ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions. acs.orgacs.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The general catalytic cycle for a Suzuki-Miyaura coupling reaction is well-established and involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. The triazole-containing ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Furthermore, copper complexes incorporating triazole derivatives have been investigated as catalysts for oxidation reactions. nih.govmdpi.comrsc.org For example, copper(II) complexes with triazolylpyridine ligands have been shown to be effective molecular catalysts for water oxidation. mdpi.comrsc.org This highlights the potential for metal complexes of this compound to be explored in similar oxidative catalytic processes. The presence of the bromophenyl group could also offer opportunities for further functionalization or influence the electronic properties of the resulting metal complex, thereby tuning its catalytic activity.

The development of metal-organic frameworks (MOFs) using triazole-functionalized linkers is another promising avenue. mdpi.com These porous materials can exhibit catalytic activity, and the incorporation of a functionalized ligand like this compound could lead to MOFs with unique catalytic properties.

| Catalytic Reaction | Metal Center | Triazole Ligand Role | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Stabilization and modulation of catalyst reactivity | Carbon-carbon bond formation |

| Oxidation Reactions | Copper | Formation of active metal-oxo species | Water oxidation, organic substrate oxidation |

| Heterogeneous Catalysis | Various Metals | Building block for Metal-Organic Frameworks (MOFs) | Shape-selective catalysis, green chemistry |

While direct experimental data for this compound in these specific catalytic systems is pending, the established reactivity of analogous triazole compounds provides a strong rationale for its investigation as a versatile ligand in non-biological catalysis.

Advanced Methodological Approaches in Chemical Research

High-Throughput Synthesis and Screening Methodologies for Triazole Libraries

The development of extensive libraries of triazole compounds is crucial for identifying molecules with desired biological or material properties. High-throughput synthesis (HTS) and screening (HTS) have emerged as cornerstone strategies in this endeavor.

High-Throughput Synthesis:

Traditional methods of synthesizing compounds one by one are too slow for the demands of modern drug discovery and materials science. High-throughput synthesis methodologies allow for the rapid generation of large numbers of distinct but structurally related compounds, such as a library of 1,2,4-triazole (B32235) derivatives.

One prominent HTS method is continuous flow chemistry . This technique involves pumping reagents through a heated reactor, enabling rapid reaction optimization and the production of a library of compounds in a short period. For instance, a high-throughput methodology for synthesizing 1,2,4-triazole libraries has been developed using an integrated synthesis and purification platform in a continuous flow reactor. rsc.orgrsc.org This system can perform a low-temperature peptide coupling followed by a high-temperature cyclization to yield the 1,2,4-triazole core, producing multiple distinct compounds per hour. rsc.orgresearchgate.net The synthesis of a small library of 18 distinct 1,2,4-triazole-3-thiol derivatives was achieved with a residence time of just 48 minutes for each compound. researchgate.net

Another approach is parallel synthesis , where multiple reactions are run simultaneously in separate reaction vessels, often using automated liquid handling systems and 24- or 96-well reaction blocks. acs.org This method was successfully used to produce a diverse library of 181 purine, pyrimidine, and 1,2,4-triazole-N-acetamide analogues. acs.org Microwave-assisted synthesis has also been recognized as a green and efficient method for accelerating the synthesis of triazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. dergipark.org.trrsc.org

The synthesis of derivatives related to the title compound, such as 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones, has been reported through more conventional reflux methods, but these routes could be adapted for high-throughput approaches to generate diverse libraries for screening. zsmu.edu.ua

High-Throughput Screening:

Once a library of triazole compounds is synthesized, high-throughput screening is used to rapidly assess their biological activity or other properties. This involves automated, cell-based, or biochemical assays that can test thousands of compounds in a single day.

For example, a large-scale, cell-based high-throughput screen of 132,975 compounds was used to identify 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of the human pregnane (B1235032) X receptor (hPXR). nih.govnih.gov Similarly, a high-throughput screen of a chemical library based on the inhibition of respiratory syncytial virus (RSV)-induced cytopathic effect led to the discovery of a triazole-based RSV inhibitor. researchgate.net These screening cascades typically involve primary screens to identify "hits," followed by retesting and dose-response analysis to confirm activity and determine potency. nih.gov

The following table summarizes examples of high-throughput methodologies applied to triazole libraries.

| Methodology | Technique | Application | Key Findings |

| Synthesis | Continuous Flow Chemistry | Rapid generation of 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole libraries. rsc.orgrsc.org | Synthesis and purification rate of four to six compounds per hour. rsc.orgresearchgate.net |

| Synthesis | Parallel Solution-Phase Synthesis | Production of a diverse library of 181 acyclic nucleoside analogues, including 1,2,4-triazoles. acs.org | Utilized 24-well reaction blocks and automated reagent dispensing for efficient library creation. acs.org |

| Screening | Cell-Based Assay | Identification of hPXR antagonists from a library of 132,975 compounds. nih.govnih.gov | Discovered potent and specific 1,2,3-triazole antagonists. nih.govnih.gov |

| Screening | Cytopathic Effect (CPE) Assay | Discovery of RSV replication inhibitors from a large chemical library. researchgate.net | Identified a novel triazole-based inhibitor of RSV. researchgate.net |

Chemoinformatics and Data-Driven Approaches in Triazole Compound Design

Chemoinformatics applies computational methods to solve chemical problems, playing a vital role in modern drug design. By analyzing vast datasets of chemical information, these approaches can predict the properties of new molecules, optimize lead compounds, and design virtual libraries for targeted synthesis.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By analyzing a set of known triazole derivatives, a QSAR model can identify the key structural features (descriptors) that influence a specific activity, such as enzyme inhibition. nih.govsemanticscholar.org These models are then used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. semanticscholar.org For example, a QSAR study on a series of 1,2,4-triazole derivatives identified key factors for α-glucosidase inhibition and was used to design seven new, promising compounds. nih.gov The reliability of these models is often assessed by defining an "applicability domain" to ensure predictions are made only for compounds similar to those in the training set. nih.govsemanticscholar.org

Molecular Docking and Dynamics:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, docking is used to predict how a triazole derivative, like 3-(2-Bromophenyl)-4H-1,2,4-triazole, might bind to the active site of a target protein. This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding. researchgate.netnih.gov These methods have been extensively used to design and evaluate triazole derivatives as potential inhibitors for targets like mushroom tyrosinase and xanthine (B1682287) oxidase. nih.govnih.gov

Virtual Libraries and Screening:

Chemoinformatics tools enable the creation of vast "virtual" libraries of compounds that can be screened computationally before any lab work is done. The ZINClick database, for example, contains millions of virtual 1,4-disubstituted 1,2,3-triazoles that are designed to be easily synthesizable via click chemistry. nih.gov Researchers can screen these virtual libraries against a biological target using molecular docking to identify the most promising candidates for actual synthesis and testing. This approach was used to design targeted covalent inhibitors of cruzipain, where a virtual library of over 75,000 triazole analogues was constructed and screened. mdpi.com

The table below outlines key chemoinformatic approaches used in triazole research.

| Approach | Description | Application Example |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.govsemanticscholar.org | Designing novel 1,2,4-triazole derivatives as α-glucosidase inhibitors. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. nih.gov | Identifying the interaction profile of newly synthesized 1,2,4-triazole derivatives at the active site of tyrosinase. nih.gov |

| Virtual Screening | Computationally screens large libraries of virtual compounds to identify promising candidates for synthesis. nih.gov | Using the ZINClick database to explore the chemical space of 1,2,3-triazoles for drug design. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes. researchgate.netnih.gov | Predicting the stability of benzodiazepine-1,2,3-triazole derivatives bound to the butyrylcholinesterase receptor. researchgate.net |

Advanced Reaction Monitoring Techniques

To optimize reaction conditions, ensure product quality, and gain a deeper understanding of reaction mechanisms, advanced real-time monitoring techniques are increasingly employed in the synthesis of triazoles. These Process Analytical Technology (PAT) tools provide continuous data throughout a chemical process.

Spectroscopic Methods:

In Situ Raman Spectroscopy: This technique can monitor chemical reactions in real-time without the need for sample extraction. It has been successfully used to follow the formation of triazoles via "click" chemistry on gold surfaces. nih.gov By tracking the intensity changes of specific vibrational bands, such as the disappearance of the alkyne C≡C stretch, the progress of the reaction can be precisely monitored. nih.gov In situ Raman has also been used to gain insight into the pathway of mechanochemical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. beilstein-journals.org

In-line Infrared (IR) Spectroscopy: IR spectroscopy is another powerful tool for real-time reaction monitoring, particularly in flow chemistry setups. It was used to monitor the yield of a Cu/C catalyzed flow synthesis of 1,2,3-triazoles, allowing for rapid optimization of conditions like temperature and residence time. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a cornerstone of chemical characterization, NMR can also be used for real-time reaction monitoring. Recent advances, such as the use of benchtop NMR systems and hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), allow for the monitoring of reactions at low concentrations. nih.govacs.org SABRE can enhance NMR signals by over 100-fold, making it possible to track the formation of triazole derivatives in real-time even when present in small amounts. nih.govacs.org

Chromatographic Methods:

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive method used to monitor the completeness of reactions and the purity of the resulting compounds. dergipark.org.trzsmu.edu.ua For instance, in the microwave-assisted synthesis of 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, GC-MS was used to determine the optimal reaction time by tracking the concentration of reactants and products. dergipark.org.tr

These advanced monitoring techniques provide a wealth of data that enables more efficient, controlled, and scalable synthesis of complex molecules like this compound and its derivatives.

Future Research Directions and Broader Academic Implications

Exploration of Novel and Efficient Synthetic Routes for Complex Derivatives

The development of new and efficient methods for synthesizing complex derivatives of 3-(2-bromophenyl)-4H-1,2,4-triazole is a primary area of future research. While established methods exist, the focus is shifting towards creating more intricate molecular architectures with tailored functionalities. This includes the synthesis of novel structural hybrids by combining the 1,2,4-triazole (B32235) ring with other heterocyclic systems. nih.gov

Recent studies have demonstrated the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their subsequent conversion to thioacetic acids and salts. knutkt.edu.ua Another approach involves the multi-step chemical modification of 3-bromobenzoic acid to produce N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov These efforts highlight the drive to produce structurally diverse compounds that can be screened for a variety of applications.

Furthermore, the exploration of greener and more efficient synthetic methodologies, such as microwave-assisted synthesis and ultrasound irradiation, is gaining traction. mdpi.comfrontiersin.org These techniques can lead to shorter reaction times, higher yields, and reduced environmental impact compared to conventional methods. frontiersin.org The development of one-pot or multi-component reactions also represents a significant avenue for streamlining the synthesis of complex triazole derivatives. beilstein-journals.org

Deeper Mechanistic Insights into Triazole Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of 1,2,4-triazoles is crucial for optimizing existing protocols and designing new ones. Future research will likely focus on detailed mechanistic studies to elucidate the pathways of various transformations. For instance, investigating the tautomeric equilibrium of precursor molecules like 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can provide insights into the regioselectivity of alkylation reactions, determining whether S-alkylation or N-alkylation occurs. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are becoming increasingly important in this area. nih.gov DFT calculations can help to understand the geometrical parameters, electronic properties (like HOMO-LUMO energy gaps), and reactivity of triazole derivatives, providing a theoretical framework to complement experimental findings. nih.gov In silico studies, including molecular docking, can also offer insights into the potential interactions of these molecules with biological targets, guiding the design of new functional compounds. researchgate.netnih.gov

Rational Design of Triazole-Based Scaffolds for Emerging Technologies (Non-Clinical Focus)

Beyond their well-documented biological activities, triazole-based scaffolds are being explored for a range of emerging technologies. The rational design of these molecules for non-clinical applications is a burgeoning field of research. The unique properties of the triazole ring, such as its strong dipole moment, ability to form hydrogen bonds, and thermal stability, make it an attractive building block for advanced materials. acs.org

One promising area is the development of materials with novel optical properties. Research has shown that certain derivatives of this compound exhibit significant nonlinear optical (NLO) properties, suggesting their potential use in optoelectronic devices. nih.gov The investigation of these compounds as organic dyes with exceptional NLO characteristics is an active area of research. nih.gov

Furthermore, the ability of triazoles to act as ligands for metal ions opens up possibilities in the creation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in catalysis, sensing, and gas storage. The nitrogen-rich structure of the triazole ring also makes it a candidate for the development of high-energy materials. researchgate.net Additionally, triazole-containing polymers are being investigated for use in high-performance coatings, including anti-corrosive and self-healing materials. researchgate.net

Interdisciplinary Research Avenues in Pure and Applied Chemistry

The versatility of the 1,2,4-triazole scaffold inherently promotes interdisciplinary research, bridging the gap between pure and applied chemistry. The synthesis of novel this compound derivatives provides a platform for collaboration between organic synthesis chemists and material scientists. isres.org

For example, the development of new synthetic methods can lead to the creation of compounds with unique photophysical properties, which can then be investigated by physical chemists and engineers for their potential in electronic devices. Similarly, the study of the coordination chemistry of these triazoles with various metals is a collaborative effort between inorganic and materials chemists. researchgate.net

The exploration of triazole derivatives in agrochemicals is another area that requires an interdisciplinary approach, combining expertise in organic synthesis, biochemistry, and agricultural science. nih.gov The broad spectrum of biological activities exhibited by triazoles, including antifungal and antibacterial properties, makes them attractive candidates for the development of new crop protection agents. zsmu.edu.uatandfonline.com

The future of research on this compound and related compounds lies in the synergy between different chemical disciplines. By fostering these collaborations, the scientific community can unlock the full potential of this remarkable class of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the optimized microwave synthesis conditions for 3-(2-bromophenyl)-4H-1,2,4-triazole derivatives?

- Methodology : Microwave-assisted synthesis using the Milestone Flexi Wave system achieves optimal energy efficiency and yield. For 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, the best conditions are 165°C, 12.2 bar pressure, and 30 minutes of heating , yielding 81.6% . Prolonged heating (e.g., 45 minutes) does not improve reaction efficiency . Characterization via GC/MS (Agilent 7890B with 5977B detector) confirms molecular peaks (e.g., m/z 451.1 matching theoretical values) .

Q. How is the structural integrity of synthesized this compound derivatives validated?

- Methodology : Multi-modal characterization is critical:

- 1H NMR : Signals at δ 7.26–7.67 ppm confirm aromatic protons and substituent positions .

- Elemental analysis (CHNS) : Matches calculated values (e.g., C% 61.33 vs. found 61.53) .

- Chromatography : GC/MS retention times and mass spectra verify purity and molecular weight .

Advanced Research Questions

Q. How does alkylthio chain length influence the antimicrobial activity of this compound derivatives?

- Methodology : Activity against Staphylococcus aureus, Candida albicans, and other pathogens is tested via serial dilution. Longer alkylthio chains (e.g., decylthio in compound IIi) enhance antifungal and antimicrobial effects due to increased lipophilicity and membrane interaction . For example, IIi shows MIC values 2–4× lower than shorter-chain analogs (e.g., methylthio or propylthio derivatives) .

Q. What contradictions exist in reported reaction conditions for synthesizing 3-(2-bromophenyl)-4H-1,2,4-triazoles, and how can they be resolved?

- Data Conflict : suggests 30 minutes is optimal for energy efficiency, while uses 45 minutes for higher yields.

- Resolution : The discrepancy arises from differing optimization goals (energy efficiency vs. maximum yield). Researchers should prioritize reaction parameters based on their objectives:

- Energy efficiency : 30 minutes at 165°C .

- Scale-up : 45 minutes may marginally improve yield but requires higher energy input .

Q. What mechanistic insights explain the regioselectivity of alkylation in this compound synthesis?

- Methodology : Alkylation of 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol occurs preferentially at the sulfur atom due to its nucleophilicity. Reaction in 2-propanol with NaOH (pH 7) or HCl/alcohol under microwave irradiation drives thiolate ion formation, facilitating S-alkylation over N-alkylation .

Key Research Gaps

- The structure-activity relationship (SAR) for halogen substitution (e.g., bromo vs. chloro) remains underexplored.

- Toxicity profiles of long-chain alkylthio derivatives (e.g., IIi) require in vivo validation to assess therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.